molecular formula C10H4Br2S2 B1466033 2,6-dibromothieno[2,3-f][1]benzothiole CAS No. 909280-97-3

2,6-dibromothieno[2,3-f][1]benzothiole

Cat. No.: B1466033
CAS No.: 909280-97-3
M. Wt: 348.1 g/mol
InChI Key: SXRSYJAHJIIXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C10H4Br2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 6 positions. This compound is notable for its applications in organic electronics, particularly in the synthesis of semiconducting materials .

Properties

IUPAC Name

2,6-dibromothieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSYJAHJIIXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719952
Record name 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909280-97-3
Record name 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production methods for 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its role in forming π-conjugated systems. The bromine atoms facilitate various coupling reactions, allowing the formation of extended conjugated structures. These structures exhibit unique electronic properties, making them suitable for use in semiconducting materials .

Comparison with Similar Compounds

    Benzo[1,2-b4,5-b’]dithiophene: The parent compound without bromine substitution.

    2,6-Dibromo-4,8-dioxobenzo[1,2-b4,5-b’]dithiophene: A derivative with additional functional groups.

Comparison: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is unique due to its specific substitution pattern, which enhances its reactivity in coupling reactions. This makes it particularly valuable in the synthesis of semiconducting materials, where precise control over molecular structure is crucial .

Biological Activity

2,6-Dibromothieno[2,3-f]benzothiole is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound incorporates a thieno[2,3-f]benzothiole framework with bromine substituents at the 2 and 6 positions, which enhances its electronic properties and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.

Structural Characteristics

The molecular formula of 2,6-dibromothieno[2,3-f]benzothiole is C10H4Br2S2C_{10}H_4Br_2S_2. The presence of bromine atoms at specific positions contributes to its unique reactivity profile and biological interactions. The compound's planar structure facilitates π-π stacking and effective electron delocalization, which are essential for its biological functions.

The biological activity of 2,6-dibromothieno[2,3-f]benzothiole is primarily mediated through its interactions with various biomolecules. It has been shown to influence cellular processes by:

  • Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in critical cellular functions, leading to changes in cell behavior and physiology .
  • Enzyme Interaction : The compound can bind to active sites of enzymes, potentially inhibiting or activating their functions depending on the context .

Biological Activities

Research has documented several biological activities associated with 2,6-dibromothieno[2,3-f]benzothiole:

  • Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis through various signaling pathways .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development .
  • Photocatalytic Efficiency : It has been reported to achieve high photocatalytic reduction efficiencies due to its strong internal electric field and effective charge separation .

Case Studies

Several studies have investigated the biological effects of 2,6-dibromothieno[2,3-f]benzothiole:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines at varying concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell type.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925
  • Gene Expression Analysis : Microarray analysis revealed that treatment with 2,6-dibromothieno[2,3-f]benzothiole led to significant upregulation of genes involved in apoptosis and downregulation of those promoting cell proliferation .

Comparative Analysis

To contextualize the biological activity of 2,6-dibromothieno[2,3-f]benzothiole, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Thieno[3,2-b]thiopheneFused thiopheneExhibits different electronic properties due to additional thiophene ring.
BenzothiopheneSingle thiophene ringLacks the dibromo substitution; used mainly in organic electronics.
4-Bromo-1-benzothiopheneBrominated benzothiopheneSimilar bromination but lacks the thiophene fusion.

The unique positioning of bromine substituents on the thieno[2,3-f]benzothiole framework enhances its reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dibromothieno[2,3-f][1]benzothiole
Reactant of Route 2
Reactant of Route 2
2,6-dibromothieno[2,3-f][1]benzothiole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.